molecular formula C15H14N2O B509578 [4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine CAS No. 875000-08-1

[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine

Cat. No.: B509578
CAS No.: 875000-08-1
M. Wt: 238.28g/mol
InChI Key: VHBQFBZSMNLDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery .

Chemical Reactions Analysis

[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves the use of halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound exhibits antimicrobial activity by inhibiting the growth of bacteria and fungi. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .

Comparison with Similar Compounds

[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine can be compared with other benzoxazole derivatives, such as:

    Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.

    Benzoxazepine: A larger ring structure that includes an additional carbon atom.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which can influence its biological activity and chemical reactivity .

Properties

CAS No.

875000-08-1

Molecular Formula

C15H14N2O

Molecular Weight

238.28g/mol

IUPAC Name

[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C15H14N2O/c1-10-2-7-13-14(8-10)18-15(17-13)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3

InChI Key

VHBQFBZSMNLDCO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)CN

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)CN

Origin of Product

United States

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